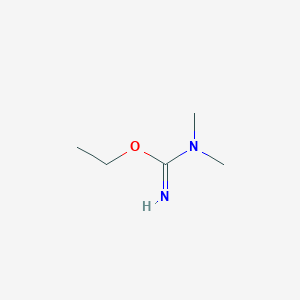

ethyl N,N-dimethylcarbamimidate

Description

Properties

CAS No. |

90914-59-3 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

ethyl N,N-dimethylcarbamimidate |

InChI |

InChI=1S/C5H12N2O/c1-4-8-5(6)7(2)3/h6H,4H2,1-3H3 |

InChI Key |

XPJAMCKNFBJQEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)N(C)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Carbonylation Method Using Ethyl Acetate, Dimethylamine, and Carbon Monoxide

A prominent industrially viable method involves a one-pot reaction using ethyl acetate, dimethylamine, and carbon monoxide as raw materials under catalytic conditions. This process is carried out in an organic solvent with dual catalysts, typically a base catalyst such as sodium ethylate or sodium tert-butoxide (Catalyst A), and a carbonylation promoter such as diethyl carbonate or ethyl formate (Catalyst B).

-

- Temperature: 30–70 °C

- Pressure: 10–60 bar (carbon monoxide)

- Reaction Time: 1–4 hours

- Solvents: Ethanol, toluene, methylene dichloride, chloroform, tetrahydrofuran (THF)

-

- Dimethylamine to ethyl acetate: 1–2:1

- Catalyst A to ethyl acetate: 1.05–2:1

- Catalyst B to ethyl acetate: 0.05–0.5:1

This method yields ethyl N,N-dimethylcarbamimidate efficiently with simplified post-reaction processing and reduced waste generation, making it suitable for scale-up and industrial applications.

Table 1: Key Parameters for One-Pot Carbonylation Synthesis

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 30–70 °C | Controlled to optimize yield |

| Pressure (CO) | 10–60 bar | Carbon monoxide as carbonyl source |

| Reaction Time | 1–4 hours | Dependent on catalyst efficiency |

| Solvents | Ethanol, toluene, CH2Cl2, CHCl3, THF | Organic solvents for reaction medium |

| Molar ratio (Dimethylamine:Ethyl Acetate) | 1–2:1 | Ensures complete amidination |

| Catalyst A (Base):Ethyl Acetate | 1.05–2:1 | Sodium ethylate, sodium tert-butoxide, or sodium hydride |

| Catalyst B (Carbonylation promoter):Ethyl Acetate | 0.05–0.5:1 | Diethyl carbonate, ethyl formate, DMF, triethyl orthoformate |

Alternative Synthetic Approaches

Other methods reported in literature and patents include:

Use of Bredereck’s Reagent: Involves formation of an imino-complex from methyl sulfate and dimethylformamide (DMF), which then reacts with dimethylamine to form intermediates leading to ethyl N,N-dimethylcarbamimidate upon reaction with ethyl acetate. This method, while effective, involves multiple steps and harsher conditions compared to the one-pot method.

Catalytic Amidination: Direct amidination of ethyl esters with dimethylamine under catalytic conditions, sometimes employing transition metal catalysts or organocatalysts, can yield the target compound but may require purification steps to remove side products.

Desulfurization-Fluorination Routes: Although more relevant for fluorinated carbamoyl derivatives, the methodology involving desulfurization of thioformamides followed by fluorination and carbonylation offers insight into the functional group transformations related to carbamimidates, potentially adaptable for ethyl N,N-dimethylcarbamimidate synthesis with suitable modifications.

Research Discoveries and Industrial Relevance

The one-pot carbonylation method has been highlighted for its:

Atom Economy and Waste Reduction: The process minimizes raw material consumption and reduces the generation of three types of waste, improving environmental sustainability.

Mild Reaction Conditions: Operating at moderate temperatures and pressures allows safer and more energy-efficient synthesis.

High Yield and Purity: The method achieves significant yields with straightforward product isolation, favoring industrial scalability.

Catalyst Versatility: Use of common catalysts such as sodium ethylate and sodium tert-butoxide provides cost-effectiveness and availability.

These advantages position ethyl N,N-dimethylcarbamimidate synthesis as a model for green chemistry approaches in amidine and carbamimidate chemistry.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-Pot Carbonylation | Ethyl acetate + dimethylamine + CO, dual catalysts | High yield, mild conditions, low waste | Requires pressurized CO handling |

| Bredereck’s Reagent Route | Multi-step via imino-complex | Established chemistry | Complex, multiple steps |

| Catalytic Amidination | Direct amidination of esters | Simpler reagents | Potential side reactions |

| Desulfurization-Fluorination | For fluorinated analogues | Novel functionalization | Specialized reagents, less direct |

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N-dimethylcarbamimidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with ethyl N,N-dimethylcarbamimidate under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamimidate derivatives .

Scientific Research Applications

Ethyl N,N-dimethylcarbamimidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.

Biology: This compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Medicine: Ethyl N,N-dimethylcarbamimidate is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N,N-dimethylcarbamimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various applications, such as protein crosslinking and nucleic acid modification .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between ethyl N,N-dimethylcarbamimidate and related compounds:

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.